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Compound of Interest

Compound Name: Azido-PEG5-CH2CO2H

Cat. No.: B605867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG5-CH2CO2H, a

heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and

proteomics. This document details its chemical properties, provides supplier information, and

outlines experimental protocols for its application in creating advanced biomolecular

conjugates.

Core Properties and Supplier Information
Azido-PEG5-CH2CO2H is a polyethylene glycol (PEG)-based linker featuring a terminal azide

group and a carboxylic acid. This structure allows for sequential or orthogonal conjugation to

two different molecules. The five-unit PEG chain enhances solubility and provides spatial

separation between the conjugated molecules.

Table 1: Physicochemical Properties of Azido-PEG5-CH2CO2H
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Property Value Source(s)

CAS Number 217180-81-9
--INVALID-LINK--, --INVALID-

LINK--, --INVALID-LINK--

Molecular Formula C12H23N3O7 --INVALID-LINK--

Molecular Weight 321.33 g/mol --INVALID-LINK--

Purity Typically ≥95% --INVALID-LINK--

Appearance White to off-white solid or oil Varies by supplier

Solubility
Soluble in water and most

organic solvents
General knowledge

Storage Conditions -20°C for long-term storage --INVALID-LINK--

Table 2: Selected Suppliers of Azido-PEG5-CH2CO2H

Supplier Website

BroadPharm --INVALID-LINK--

Tebubio --INVALID-LINK--

AxisPharm --INVALID-LINK--

MedchemExpress --INVALID-LINK--

DC Chemicals --INVALID-LINK--

Applications in Bioconjugation
The dual functionality of Azido-PEG5-CH2CO2H makes it a valuable tool for a variety of

bioconjugation applications. The azide group readily participates in "click chemistry" reactions,

such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-

alkyne cycloaddition (SPAAC). The carboxylic acid can be activated to form a stable amide

bond with primary amines.

Key applications include:
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Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic

payload to an antibody, enabling targeted drug delivery to cancer cells.

PROTAC (Proteolysis Targeting Chimera) Synthesis: It can connect a target protein-binding

ligand to an E3 ligase-recruiting ligand, inducing targeted protein degradation.

Peptide and Protein Modification: Site-specific labeling of proteins and peptides with reporter

molecules, such as fluorophores or biotin.

Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic and

research applications.

Experimental Protocols
The following are representative protocols for the use of Azido-PEG5-CH2CO2H in

bioconjugation. Optimization may be required for specific applications.

Amide Bond Formation with a Primary Amine
This protocol describes the conjugation of the carboxylic acid moiety of Azido-PEG5-
CH2CO2H to a protein via its primary amine groups.

Materials:

Azido-PEG5-CH2CO2H

Protein of interest in a suitable buffer (e.g., PBS pH 7.4)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Desalting column

Procedure:

Activation of Carboxylic Acid:
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Dissolve Azido-PEG5-CH2CO2H in DMF or DMSO to a stock concentration of 100 mM.

In a separate tube, mix EDC (1.2 equivalents) and NHS (1.2 equivalents) with the Azido-
PEG5-CH2CO2H solution.

Incubate at room temperature for 15-30 minutes to form the NHS ester.

Conjugation to Protein:

Add the activated linker solution to the protein solution at a molar ratio of 10:1 to 20:1

(linker:protein). The optimal ratio should be determined empirically.

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with

gentle stirring.

Purification:

Remove excess linker and byproducts using a desalting column equilibrated with the

desired storage buffer.

Collect the protein-containing fractions and confirm conjugation using appropriate

analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol outlines the "click" reaction between the azide group of an Azido-PEG5-
CH2CO2H-modified molecule and an alkyne-containing molecule.

Materials:

Azido-PEG5-CH2CO2H-conjugated molecule

Alkyne-containing molecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

Suitable reaction buffer (e.g., PBS pH 7.4)

Procedure:

Reaction Setup:

Dissolve the azide-modified molecule and the alkyne-containing molecule in the reaction

buffer.

Prepare a fresh solution of sodium ascorbate (10 equivalents) in the reaction buffer.

Prepare a stock solution of CuSO4 (1 equivalent) and TBTA (2 equivalents) in a suitable

solvent (e.g., DMSO/water).

Click Reaction:

Add the sodium ascorbate solution to the mixture of the azide and alkyne molecules.

Add the CuSO4/TBTA solution to initiate the reaction.

Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by

LC-MS or other analytical methods.

Purification:

Purify the resulting conjugate using size-exclusion chromatography, affinity

chromatography, or dialysis, depending on the nature of the molecules.

Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for synthesizing an antibody-drug conjugate

using Azido-PEG5-CH2CO2H.
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Caption: Workflow for Antibody-Drug Conjugate Synthesis.

PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the general mechanism of action for a PROTAC, which can be

synthesized using Azido-PEG5-CH2CO2H as a linker.
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Caption: PROTAC Mechanism of Action.

To cite this document: BenchChem. [Technical Guide: Azido-PEG5-CH2CO2H as a Versatile
Linker for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605867#azido-peg5-ch2co2h-cas-number-and-
supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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